

# Application Notes: **1,7-Naphthyridin-3-amine** Derivatives in Kinase Inhibitor Studies

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## Compound of Interest

Compound Name: *1,7-Naphthyridin-3-amine*

Cat. No.: *B1590691*

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## Introduction

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique structural and electronic properties of the 1,7-naphthyridine core make it an attractive starting point for the synthesis of targeted therapies. This document provides an overview of the application of **1,7-naphthyridin-3-amine** derivatives in kinase inhibitor studies, with a primary focus on Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A).

## Key Applications

Derivatives of the 1,7-naphthyridine scaffold have been investigated as inhibitors against a variety of kinases implicated in oncology and other diseases. The **1,7-naphthyridin-3-amine** core, in particular, has been a key building block in the development of inhibitors for PIP4K2A, a lipid kinase involved in the synthesis of the key signaling molecule phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).<sup>[1]</sup> The dysregulation of the PI3K/AKT/mTOR pathway, in which PIP4K2A plays a role, is a hallmark of many cancers.<sup>[1]</sup>

Recent studies have identified 3-cyano-1,7-naphthyridine derivatives as potent inhibitors of PIP4K2A.<sup>[2]</sup> The core structure allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. For instance, structure-activity

relationship (SAR) studies have highlighted the critical role of substitutions on the naphthyridine ring for achieving high potency against PIP4K2A.[1]

Beyond PIP4K2A, other naphthyridine isomers have shown activity against a range of kinases, including:

- Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines have been developed as dual inhibitors of these receptor tyrosine kinases.[3]
- c-Kit and VEGFR-2: 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as inhibitors of these kinases.[4]
- Pim kinases: 7-(4H-1,2,4-Triazol-3-yl)benzo[c][1][5]naphthyridines have been designed as a novel class of pan-Pim kinase inhibitors.[6]
- c-Met: 1H-imidazo[4,5-h][2][5]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[7]

## Data Presentation: Inhibition of PIP4K2A by 1,7-Naphthyridine Derivatives

The following table summarizes the inhibitory activity of selected 1,7-naphthyridine derivatives against PIP4K2A. The data is compiled from published literature and illustrates the structure-activity relationship of this class of compounds.

Compound ID	Structure	PIP4K2A IC50 (nM) (ADP-Glo, 10 $\mu$ M ATP)	PIP4K2A IC50 (nM) (ADP-Glo, 250 $\mu$ M ATP)	Reference
BAY-091 (60)	Carboxylic acid derivative	1.1	13	<a href="#">[2]</a>
BAY-297 (58)	Carboxamide derivative	13	69	<a href="#">[2]</a>
Compound 2	Carboxylic acid precursor	5.5	59	<a href="#">[2]</a>
Compound 17	Primary carboxamide	89	380	<a href="#">[2]</a>
Compound 26	Pyrrolidinone derivative	-	-	<a href="#">[2]</a>

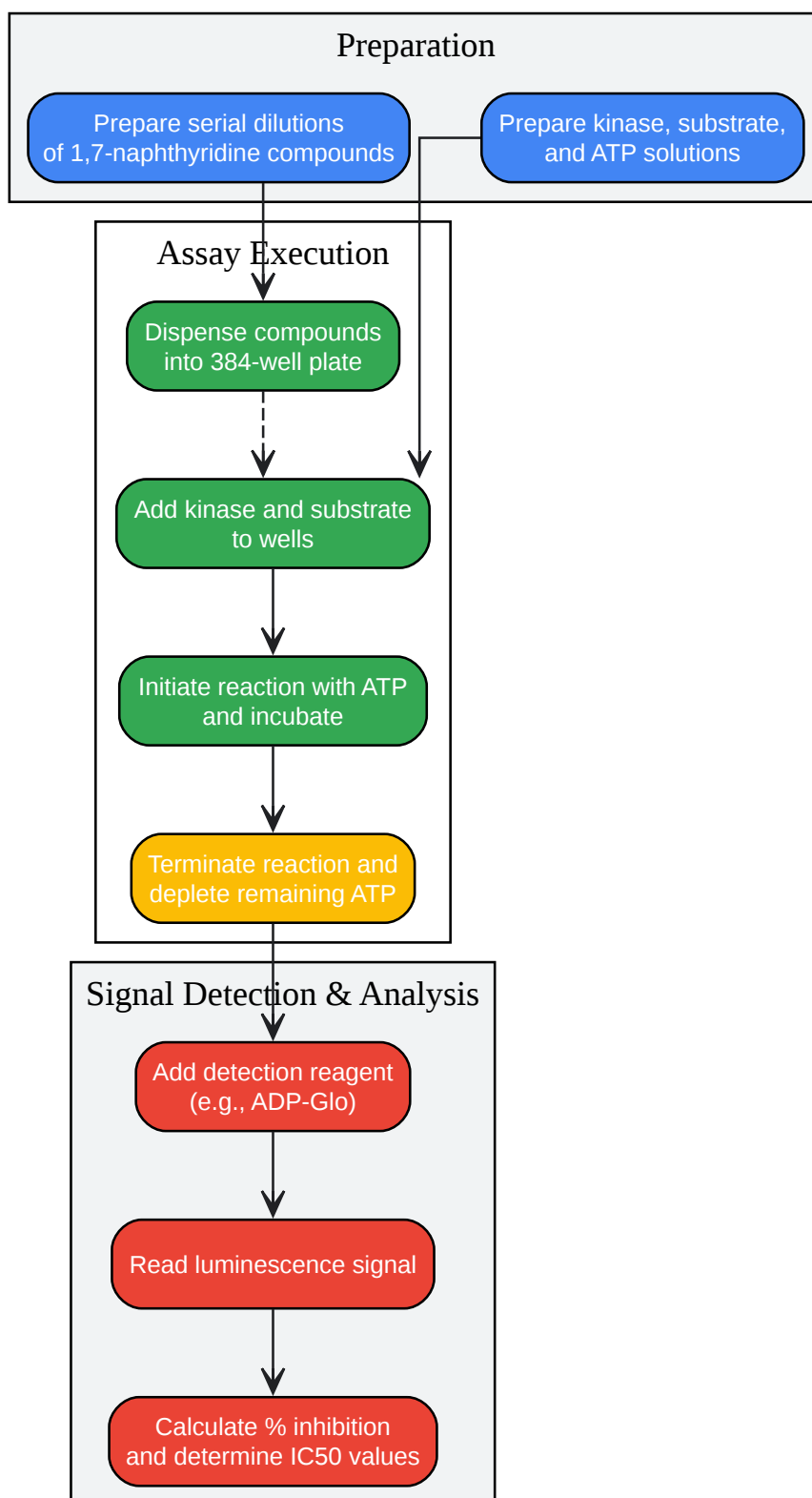
## Signaling Pathway

The diagram below illustrates the role of PIP4K2A in the PI3K/AKT/mTOR signaling pathway and the point of inhibition by 1,7-naphthyridine-based inhibitors.

Caption: PIP4K2A signaling pathway and inhibition.

## Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines a typical workflow for evaluating the inhibitory activity of 1,7-naphthyridine derivatives against a target kinase using an in vitro assay.



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Caption: Workflow for in vitro kinase inhibition assay.

## Experimental Protocols

### Protocol 1: Synthesis of a 3-Cyano-1,7-naphthyridine Core

This protocol describes a general method for the synthesis of a 3-cyano-1,7-naphthyridine core, a key intermediate for many kinase inhibitors.[8]

#### Materials:

- Carboxylic acid starting material (e.g., compound 3 in the cited literature)
- 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- N,N-Diisopropylethylamine (DIPEA)
- Tetrahydrofuran (THF)
- Cyanoacetophenone
- Sodium hydride (NaH)
- Phosphoryl chloride ( $\text{POCl}_3$ ) or Phosphoryl bromide ( $\text{POBr}_3$ )
- Dimethylformamide (DMF)

#### Procedure:

- Active Ester Formation:
  - Dissolve the starting carboxylic acid in THF.
  - Add EDC·HCl and DIPEA to the solution.
  - Stir the reaction mixture at room temperature until the formation of the active ester is complete (monitor by TLC or LC-MS).
- Naphthyridine Core Formation:

- In a separate flask, suspend sodium hydride in THF.
- Add a solution of cyanoacetophenone in THF dropwise to the sodium hydride suspension at 0 °C.
- Add the previously prepared active ester solution to the reaction mixture.
- Stir at room temperature until the reaction is complete.
- Quench the reaction carefully with water and extract the product with an organic solvent.
- Purify the resulting cyanonaphthyridine alcohol by column chromatography.
- Halogenation:
  - Treat the cyanonaphthyridine alcohol with phosphoryl chloride or phosphoryl bromide.
  - Heat the reaction mixture to afford the corresponding 4-chloro or 4-bromo-1,7-naphthyridine derivative.
  - Purify the product by crystallization or column chromatography.

## Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the IC<sub>50</sub> values of 1,7-naphthyridine derivatives against a target kinase, such as PIP4K2A, using the ADP-Glo™ Kinase Assay.<sup>[1]</sup>

### Materials:

- Test compounds (1,7-naphthyridine derivatives) dissolved in DMSO
- Kinase (e.g., recombinant human PIP4K2A)
- Kinase substrate (e.g., PI5P)
- ATP solution
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)

- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 384-well plates
- Multichannel pipettes or automated liquid handler
- Luminometer

Procedure:

- Compound Plating:
  - Prepare a serial dilution of the test compounds in DMSO.
  - Further dilute the compounds in the assay buffer.
  - Dispense the diluted compounds into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
- Kinase Reaction:
  - Prepare a mixture of the kinase and its substrate in the assay buffer.
  - Add this mixture to the wells containing the test compounds.
- Initiation of Reaction:
  - Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the  $K_m$  value for the kinase.
  - Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Termination and ATP Depletion:
  - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

- Incubate the plate for an additional period (e.g., 40 minutes) at room temperature.
- ADP to ATP Conversion and Signal Generation:
  - Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal.
  - Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Analysis:
  - Measure the luminescence in each well using a plate-reading luminometer.
  - Calculate the percent inhibition for each compound concentration relative to the controls.
  - Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

## References

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